REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:4][NH:3]1.[N:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:14]=[C:15]=[O:16])=[C:6]=[O:7]>C1(C)C=CC=CC=1>[CH2:13]([NH:14][C:15]([N:3]1[CH2:4][CH:2]1[CH3:1])=[O:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][NH:5][C:6]([N:3]1[CH2:4][CH:2]1[CH3:1])=[O:7]
|
Name
|
|
Quantity
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15.05 g
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Type
|
reactant
|
Smiles
|
CC1NC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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N(=C=O)CCCCCCN=C=O
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for a total of 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
a portion of the solvent was removed under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCNC(=O)N1C(C1)C)NC(=O)N1C(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |